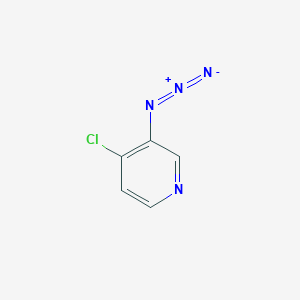

3-Azido-4-chloropyridine

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Azido-4-chloropyridine is an organic compound that belongs to the class of azido pyridines It is characterized by the presence of an azido group (-N₃) and a chlorine atom attached to a pyridine ring

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Azido-4-chloropyridine typically involves the nucleophilic substitution of a halogenated pyridine derivative. One common method is the reaction of 4-chloropyridine with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the substitution process.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

化学反应分析

1,3-Dipolar Cycloaddition Reactions

The azide group undergoes copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles. This reaction is highly efficient under mild conditions (room temperature, aqueous/organic solvent mixtures) with catalytic Cu(OAc)₂ and sodium ascorbate .

Example Reaction:

This compound+Terminal AlkyneCu(OAc)2,Na Ascorbate4-Chloro-3-(1H-1,2,3-triazol-1-yl)pyridine+N2

Substrate Scope and Yields:

| Alkyne Substrate | Reaction Time (h) | Yield (%) | Regioselectivity | Source |

|---|---|---|---|---|

| Phenylacetylene | 6 | 90 | >10:1 | |

| 4-Methylphenylacetylene | 19 | 75 | >10:1 | |

| 4-Chlorophenylacetylene | 10 | 80 | >10:1 | |

| Propargyl alcohol | 24 | 65 | >10:1 |

Key Observations:

-

Electronic effects of substituents on alkynes minimally affect reaction efficiency .

-

Triazole products are thermally stable and aromatic, enabling applications in medicinal chemistry .

Thermal Decomposition

The azide group decomposes exothermically above 120°C, releasing nitrogen gas and forming a solid residue .

Conditions:

Safety Note:

-

Impact Sensitivity: Halogenated azidopyridines (e.g., 4-azido-3-fluoropyridine) exhibit explosive tendencies under mechanical stress .

Staudinger Reaction

Reaction with triphenylphosphine (PPh₃) converts the azide to an iminophosphorane intermediate, which hydrolyzes to a primary amine .

Reaction Scheme:

This compound+PPh3→4-Chloro-3-(triphenylphosphoranylideneamino)pyridineH2O3-Amino-4-chloropyridine

Conditions:

Reduction to Amine

The azide group is reduced to an amine using LiAlH₄ or catalytic hydrogenation .

Example:

This compoundLiAlH43-Amino-4-chloropyridine+N2

Conditions:

Nucleophilic Substitution at Chlorine

The 4-chloro group participates in palladium-catalyzed cross-coupling or halogen exchange reactions .

Example:

This compound+AminePd Catalyst3-Azido-4-(substituted amino)pyridine

Reported Applications:

Coordination Chemistry

The azide group can act as a ligand in metal complexes. For example, SiCl₄ forms hexacoordinate adducts with azidopyridines :

This compound+SiCl4→SiCl4(This compound)2

Characteristics:

科学研究应用

Covalent Protein Modifiers

One of the prominent applications of 3-azido-4-chloropyridine lies in its use as a covalent protein modifier. It has been demonstrated to selectively modify proteins through the formation of stable covalent bonds, which is essential for developing chemical probes used in biological research. The reactivity of 4-halopyridines, including this compound, allows for the targeted modification of cysteine residues in proteins, facilitating studies on protein function and interaction .

Click Chemistry

The azide functional group in this compound makes it an ideal candidate for click chemistry applications. This reaction type is characterized by its high efficiency and specificity, allowing for the rapid synthesis of complex molecules. Researchers have utilized this compound to create diverse molecular architectures by coupling it with alkyne-containing partners . The stability of the azide under various conditions enhances its utility in synthetic pathways.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown that these compounds can inhibit bacterial growth, making them potential candidates for developing new antibiotics .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Moderate antibacterial activity | |

| Derivative A | High antifungal activity | |

| Derivative B | Effective against E. coli |

Anticancer Research

In recent studies, this compound has been investigated for its potential anticancer properties. The compound's ability to induce apoptosis in cancer cells has been documented, suggesting it could play a role in cancer therapeutics .

Case Study 1: Protein Targeting

A study focused on the selective modification of human dimethylarginine dimethylaminohydrolase-1 (DDAH1) using this compound highlighted its effectiveness as a covalent modifier. The research demonstrated that this compound could selectively label active-site cysteine residues, providing insights into protein dynamics and function .

Case Study 2: Synthesis of Bioactive Compounds

Another case involved synthesizing bioactive compounds from natural sources using this compound as a key intermediate. The resulting compounds exhibited significant bioactivity against various cancer cell lines, showcasing the compound's versatility in creating therapeutically relevant molecules .

作用机制

The mechanism of action of 3-Azido-4-chloropyridine is primarily based on its ability to undergo nucleophilic substitution and cycloaddition reactions. The azido group acts as a reactive site, facilitating the formation of new chemical bonds. In biological systems, the compound can be used to label proteins and other biomolecules through click chemistry, a process that involves the formation of stable triazole linkages.

相似化合物的比较

- 2-Azido-4-chloropyridine

- 3-Azido-2-chloropyridine

- 4-Azido-3-chloropyridine

Comparison: 3-Azido-4-chloropyridine is unique due to the specific positioning of the azido and chlorine groups on the pyridine ring. This positioning influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound may exhibit different reactivity patterns and selectivity in chemical transformations, making it a valuable compound in synthetic chemistry.

属性

IUPAC Name |

3-azido-4-chloropyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClN4/c6-4-1-2-8-3-5(4)9-10-7/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIYBVIVJPIXWTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1Cl)N=[N+]=[N-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。